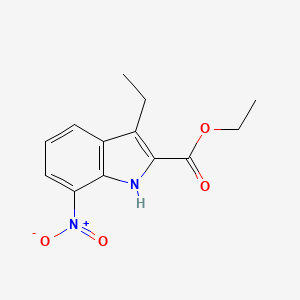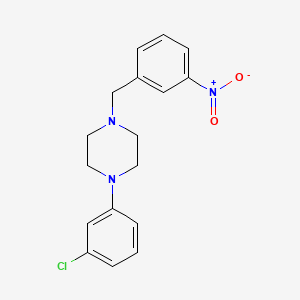![molecular formula C15H22N2O4 B5666166 3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5666166.png)
3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simple precursors. While the specific synthesis route for this compound is not directly reported, similar compounds have been synthesized through multi-component reactions, one-pot synthesis, and the use of starting materials like malononitrile, aldehydes, and piperidine derivatives. For instance, Wu Feng (2011) reported a novel synthesis route for a related compound using a one-spot, three-component reaction at room temperature, achieving a 40% yield, which demonstrates the potential for efficient synthesis of complex pyridinone derivatives (Wu Feng, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class typically employs techniques like X-ray diffraction, NMR, MS, and IR spectroscopy. For example, the molecular and crystal structures of related piperidine derivatives have been detailed, showing the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often lead to the formation of complex structures with diverse functionalities. For instance, R. Smaliy et al. (2011) proposed a novel method for synthesizing a conformationally rigid diamine, demonstrating the versatility of piperidine derivatives in medicinal chemistry (R. Smaliy et al., 2011). Additionally, the ability to undergo reactions like condensation, cyclization, and substitution is evident in the synthesis of related compounds, highlighting the chemical reactivity and potential transformations of the target compound.
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. While specific data on the physical properties of "3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one" are not available, similar compounds exhibit distinct physical characteristics based on their molecular structure, as seen in studies involving crystallography and solid-state analysis (S. Wakabayashi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are defined by the compound's molecular structure. For instance, studies on pyridine derivatives elucidate the impact of substituents on their emission spectra, demonstrating how molecular modifications can alter chemical properties (M. Cetina et al., 2010).
Propiedades
IUPAC Name |
3-methoxy-1-[2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-11-12-6-3-4-9-17(12)14(18)10-16-8-5-7-13(21-2)15(16)19/h5,7-8,12H,3-4,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAYPYCYUCJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine](/img/structure/B5666083.png)

![2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666103.png)
![N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5666111.png)

![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)

![1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol](/img/structure/B5666130.png)
![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)

![1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666143.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(6-ethyl-5-fluoropyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666147.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)